2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

Description

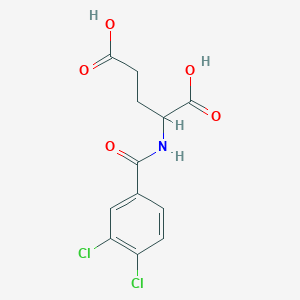

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is a synthetic compound featuring a pentanedioic acid (glutaric acid) backbone substituted at the 2-position with a 3,4-dichlorobenzoylamino group. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic dichlorophenyl moiety and dual carboxylic acid groups that enhance solubility in aqueous environments. The dichloro-substitution may enhance binding affinity to specific receptors or enzymes compared to non-halogenated analogs.

Properties

IUPAC Name |

2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQTRSFSYUTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.

Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related pentanedioic acid derivatives below:

Loxiglumide (CR 1505)

- Structure: D,L-4-(3,4-Dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid .

- Key Differences: Additional 5-oxo and methoxypropyl-pentylamino groups. Enhanced CCK antagonism (ED₅₀ ~9–80 µmol/kg in pancreatitis models).

- Applications : Prophylactic agent for experimental pancreatitis via CCK receptor blockade.

Carglumic Acid

- Structure: (2S)-2-(Carbamoylamino)pentanedioic acid .

- Key Differences: Carbamoyl substituent instead of dichlorobenzoylamino. Stereospecific (S-configuration) for enzyme targeting.

- Applications : Treatment of hyperammonemia in urea cycle disorders via activation of N-acetylglutamate synthase.

- Pharmacological Insight: The dichlorobenzoylamino group in the target compound may confer distinct enzyme inhibition or activation profiles compared to carglumic acid’s carbamoyl group.

Folate Derivatives (e.g., H4folate, 5-CH3-H4folate)

- Structures : Variably substituted pteridinyl and benzoyl groups on pentanedioic acid .

- Key Differences :

- Complex pteridine rings and formyl/methyl groups.

- Role in one-carbon metabolism.

- Functional Insight : Unlike folate analogs, the target compound’s dichlorophenyl group likely precludes participation in folate cycles but may enhance interactions with hydrophobic enzyme pockets.

DUPA-based Peptides

- Structure : 2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic acid .

- Key Differences :

- Ureido linkage critical for Prostate-Specific Membrane Antigen (PSMA) binding.

- Applications : PSMA-targeted imaging/therapy for prostate cancer .

- Functional Insight : The absence of a ureido group in the target compound limits PSMA affinity but suggests divergent therapeutic targets.

2-[(Z)-(Formylimino)amino]pentanedioic Acid

- Structure: Formylimino substituent at the 2-position .

- Key Differences: Formylimino group vs. dichlorobenzoylamino. Potential chelating properties due to hydrazine-like structure.

- Functional Insight: The dichlorobenzoylamino group may improve stability and receptor selectivity compared to the formylimino analog.

Comparative Data Table

Research Findings and Implications

- Therapeutic Potential: Analogous to Loxiglumide, the target compound may warrant evaluation in pancreatitis models, though its simpler structure could alter pharmacokinetics .

- Limitations : Absence of ureido or pteridine groups limits overlap with PSMA-targeted therapies or folate pathways, directing research toward alternative targets .

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including palladium-catalyzed hydrogenation, benzoylation, and acid hydrolysis. Key steps include:

- Benzoylation : Reacting the amino-pentanedioic acid precursor with 3,4-dichlorobenzoyl chloride in the presence of triethylamine (TEA) as a base in anhydrous chloroform .

- Hydrogenation : Use of palladium on carbon (Pd/C) under hydrogen gas (H₂) to reduce intermediates, requiring strict control of reaction time (4–6 hours) and temperature (25–30°C) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from methanol-water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the dichlorobenzoyl group and backbone stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ at m/z 363.2) .

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer:

- Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions (10 mM), followed by dilution in phosphate-buffered saline (PBS) to ≤0.1% DMSO to avoid cytotoxicity .

- pH Adjustment : Solubility in aqueous buffers improves at pH >7 due to deprotonation of carboxylic acid groups. Adjust with 0.1 M NaOH if necessary .

- Surfactants : For lipid-rich assays, add 0.01% Tween-80 to enhance dispersion without interfering with biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzoyl group (e.g., replace 3,4-dichloro with fluoro or methyl groups) and vary the pentanedioic acid chain length .

- Biological Testing : Screen analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀ calculations) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like folate receptors or proteases .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid clearance due to cytochrome P450 (CYP) metabolism. Add CYP inhibitors (e.g., ketoconazole) if needed .

- Plasma Protein Binding (PPB) : Assess PPB via equilibrium dialysis; high binding (>90%) may reduce free drug availability, necessitating structural modifications .

- Formulation Optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability in animal models .

Q. What methodologies validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat denature (37–65°C), and quantify target protein stability via Western blot .

- Fluorescence Polarization : Label the target protein with a fluorescent probe and measure polarization changes upon compound binding .

- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and confirm loss of compound efficacy, followed by cDNA overexpression to restore activity .

Q. How can researchers optimize radiolabeling for theranostic applications?

Methodological Answer:

- Isotope Selection : Use ⁶⁸Ga (PET imaging) or ¹⁷⁷Lu (therapy) via chelators like DOTA or NOTA conjugated to the pentanedioic acid backbone .

- Radiolabeling Efficiency : Optimize pH (3.5–4.5), temperature (95°C for 15 minutes), and molar activity (>50 GBq/μmol) using SnCl₂ as a reducing agent .

- In Vivo Validation : Perform biodistribution studies in xenograft models, with blocking experiments (excess unlabeled compound) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.